molecular formula C14H15ClN2O2 B1530613 1-(4-Chlorophenyl)-3-[(cyclopropylmethyl)amino]pyrrolidine-2,5-dione CAS No. 1415719-04-8

1-(4-Chlorophenyl)-3-[(cyclopropylmethyl)amino]pyrrolidine-2,5-dione

Cat. No. B1530613
M. Wt: 278.73 g/mol
InChI Key: TVPYRVWWNFLNIB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrolidine-2,4-dione derivatives has been reported in the literature . These compounds are typically synthesized through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .


Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving "1-(4-Chlorophenyl)-3-[(cyclopropylmethyl)amino]pyrrolidine-2,5-dione" .

Scientific Research Applications

Medicinal Chemistry and Drug Development

  • Results/Outcomes : Some derivatives may exhibit promising bioactivity, such as inhibition of specific enzymes or receptors. Quantitative data on binding affinity, toxicity, and metabolic stability are crucial for drug development .

Agrochemicals and Crop Protection

  • Results/Outcomes : Effective pest control, reduced crop damage, and improved yield. Quantitative data include efficacy percentages and safety profiles .

Materials Science and Polymer Chemistry

  • Results/Outcomes : New polymers with tailored properties (e.g., mechanical strength, thermal stability). Quantitative data on molecular weight, glass transition temperature, and other material properties .

Organic Synthesis and Chemical Methodology

  • Results/Outcomes : Access to diverse molecules for drug discovery, natural product synthesis, or functional materials. Quantitative data on yields and purity .

Bioorganic Chemistry and Enzyme Inhibition

  • Results/Outcomes : Insights into enzyme mechanisms, potential drug targets, and therapeutic strategies. Quantitative data on binding constants and inhibition constants .

Computational Chemistry and Molecular Modeling

  • Results/Outcomes : Predictions of properties (e.g., energy levels, charge distribution) and reaction pathways. Quantitative data from computational analyses .

properties

IUPAC Name

1-(4-chlorophenyl)-3-(cyclopropylmethylamino)pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O2/c15-10-3-5-11(6-4-10)17-13(18)7-12(14(17)19)16-8-9-1-2-9/h3-6,9,12,16H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVPYRVWWNFLNIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC2CC(=O)N(C2=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-3-[(cyclopropylmethyl)amino]pyrrolidine-2,5-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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